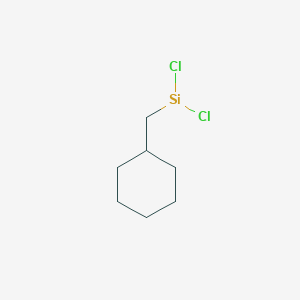
CID 22637269
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 22637269, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are synthesized in the liver from cholesterol and stored in the gallbladder. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
Preparation Methods
The synthesis of 23-nordeoxycholic acid typically involves the chemical modification of deoxycholic acid. The process includes several steps such as oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in various biological processes, including lipid metabolism and cell signaling.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Mechanism of Action
The mechanism of action of 23-nordeoxycholic acid involves its interaction with specific molecular targets and pathways. Bile acids, including 23-nordeoxycholic acid, activate nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.
Comparison with Similar Compounds
23-nordeoxycholic acid is similar to other bile acid derivatives such as deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it has unique structural modifications that may confer distinct biological activities. For example, 23-nordeoxycholic acid has been shown to have different binding affinities for bile acid receptors compared to other bile acids, which may result in unique therapeutic effects.
Similar compounds include:
- Deoxycholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
These compounds share similar chemical structures but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C7H13Cl2Si |
|---|---|
Molecular Weight |
196.17 g/mol |
InChI |
InChI=1S/C7H13Cl2Si/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
GZQTYVHQTGLVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















